4-Amino-5-fluoropentanoic acid
Overview
Description
4-Amino-5-fluoropentanoic acid is a chemical compound with the molecular formula C5H10FNO2 . It has been used as a tool to probe the physiological consequences of the inhibition of phytochrome biosynthesis .
Synthesis Analysis
The synthesis of this compound has been studied in the context of its effects on phytochrome synthesis in developing etiolated seedlings . It has been found to inhibit initial phytochrome synthesis in peas (Pisum sativum L.), corn (Zea mays L.), and oats (Avena sativa L.) .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 135.137 Da and the monoisotopic mass is 135.069550 Da .Chemical Reactions Analysis
This compound has been found to be a potent inhibitor of cell growth and pigment formation in the cyanobacterium Synechococcus PCC 6301 . It inhibits the aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase .Scientific Research Applications
Enzyme Inactivation and Mechanism of Action
4-Amino-5-fluoropentanoic acid has been identified as a mechanism-based inactivator of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase in pig brains. The compound requires the enzyme to be in the pyridoxal phosphate form for inactivation. It works by removing the gamma proton in a rate-determining step and releasing one fluoride ion per active site labeled. This action changes the optical spectrum of the enzyme, suggesting a conversion of the coenzyme into the pyridoxamine phosphate form (Silverman & Levy, 1981).
Impact on Cyanobacterium Synechococcus
This compound has been shown to inhibit cell growth and pigment formation in the cyanobacterium Synechococcus PCC 6301. It specifically inhibits aminolaevulinate synthesis at glutamate 1-semialdehyde aminotransferase. A mutant strain was created with reduced sensitivity to the compound due to a structural gene mutation, suggesting potential applications in microbial genetics and bioengineering (Bishop et al., 1999).
Synthesis of Fluorinated α-Amino Acids
The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, such as (S)-2-Amino-4-fluorobutanoic acid. These acids are synthesized through diastereoselective alkylation at low temperatures, highlighting its role in the development of novel amino acids for various applications in chemistry and biology (Laue et al., 2000).
GABA Metabolism Studies
In vivo studies have shown that (S)-4-amino-5-fluoropentanoic acid can irreversibly inactivate gamma-aminobutyric acid transaminase (GABA-T) in mice, resulting in an increase in whole brain GABA levels. It demonstrates selective inhibition, without affecting other enzymes like glutamate decarboxylase or aspartate transaminase, making it a valuable tool for neuroscientific research (Silverman et al., 1983).
Exploration of Enzyme Active Sites
The compound has been used to study the steric requirements of the γ-aminobutyric acid aminotransferase active site. Its derivatives were investigated as selective inactivators, providing insights into the enzyme's active site and informing the design of more effective inhibitors. Such studies are crucial for understanding enzyme mechanisms and developing targeted therapies (Silverman & Nanavati, 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-5-fluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2/c6-3-4(7)1-2-5(8)9/h4H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSIMEWQEWYRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991260 | |
Record name | 4-Amino-5-fluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70960-97-3 | |
Record name | 4-Amino-5-fluoropentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070960973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-fluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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